molecular formula C11H15F6N3O2 B5753628 6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine

Cat. No.: B5753628
M. Wt: 335.25 g/mol
InChI Key: MWKOHFMDYJCQSJ-UHFFFAOYSA-N
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Description

6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine is a synthetic organic compound that belongs to the class of oxadiazines. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structure of this compound, featuring an oxadiazine ring with ethoxy, diethyl, and trifluoromethyl groups, imparts specific chemical properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxyamine with diethylamine and a trifluoromethyl-containing reagent in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes cyclization without decomposing the reactants.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Purification steps, including distillation and crystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine or alcohol derivatives.

    Substitution: The ethoxy, diethyl, or trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine: Lacks the ethoxy and diethyl groups, resulting in different chemical properties.

    6-methoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    6-ethoxy-N,N-dimethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine: Contains dimethyl groups instead of diethyl groups.

Uniqueness

The presence of ethoxy and diethyl groups in 6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine imparts unique chemical properties, such as increased lipophilicity and specific reactivity patterns. These features make it distinct from other similar compounds and valuable for specific applications.

Properties

IUPAC Name

6-ethoxy-N,N-diethyl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F6N3O2/c1-4-20(5-2)7-18-9(10(12,13)14,11(15,16)17)19-8(22-7)21-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKOHFMDYJCQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(N=C(O1)OCC)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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